Cas no 1330763-92-2 (tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/1330763-92-2x500.png)
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid
- tert-butyl (7S)-7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
- Inchi: 1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)6-10(4-5-15)7-17-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1
- InChI Key: OOBZHIZSNNWCNU-JTQLQIEISA-N
- SMILES: O1C[C@@H](CCO)CC21CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 317
- XLogP3: 0.7
- Topological Polar Surface Area: 59
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-250MG |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 250MG |
¥ 2,178.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-100mg |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 100mg |
¥1359.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-500mg |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 500mg |
¥3630.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549116-100mg |
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]Octane-2-carboxylate |
1330763-92-2 | 98% | 100mg |
¥4703.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-250.0mg |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 250.0mg |
¥2178.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-100MG |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 100MG |
¥ 1,359.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-500MG |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 500MG |
¥ 3,630.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-5G |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 5g |
¥ 16,315.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101275-1g |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330763-92-2 | 95% | 1g |
¥5438.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549116-5g |
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]Octane-2-carboxylate |
1330763-92-2 | 98% | 5g |
¥38082.00 | 2024-08-09 |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Related Literature
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330763-92-2): A Comprehensive Overview
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330763-92-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting neurological and metabolic disorders.
The spirocyclic framework of tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate provides a rigid and conformationally constrained scaffold, which is advantageous for optimizing pharmacological properties such as selectivity, potency, and bioavailability. The presence of the hydroxyethyl group and the tert-butyl ester moiety further enhances its solubility and stability, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of spirocyclic compounds in modulating various biological targets. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic structures similar to tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exhibit potent activity against G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. This finding underscores the importance of exploring such compounds in drug discovery programs.
In addition to its potential as a therapeutic agent, tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has also been investigated for its role in chemical synthesis. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with intricate ring systems and multiple functional groups. Its versatility in synthetic chemistry is attributed to the reactivity of the hydroxyethyl group and the stability provided by the tert-butyl ester.
The synthesis of tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step processes, including ring formation, functional group introduction, and protection/deprotection steps. Advanced synthetic methods, such as transition metal-catalyzed reactions and organocatalysis, have been employed to improve the efficiency and yield of these syntheses. These advancements have not only facilitated the production of this compound but also provided insights into the development of new synthetic strategies for similar molecules.
In terms of biological evaluation, tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate specific enzymes and receptors involved in various disease pathways. For example, it has been shown to inhibit certain kinases that play a crucial role in cancer progression, making it a potential lead compound for anticancer drug development.
Beyond its direct therapeutic applications, tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has also been used as a tool compound in biochemical research. Its unique properties make it suitable for probing protein-protein interactions and signaling pathways, providing valuable insights into cellular processes that are relevant to disease mechanisms.
The safety profile of tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is another important aspect that has been extensively studied. Toxicological evaluations have shown that it exhibits low toxicity at therapeutic concentrations, which is a critical factor for its potential use in clinical settings. However, further research is needed to fully understand its long-term effects and any potential side effects.
In conclusion, tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330763-92-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent or synthetic intermediate.
1330763-92-2 (tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) Related Products
- 1105198-41-1(2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid)
- 1805196-48-8(6-(Chloromethyl)-2-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)
- 2227858-59-3(5-(3S)-3-aminobutylthiophene-3-carbonitrile)
- 66046-34-2(4-(Trifluoromethyl)benzaldehyde Oxime)
- 71435-39-7(7-phenyl-3H,4H,5H-pyrrolo3,2-dpyrimidin-4-one)
- 2229573-63-9(1-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid)
- 1461726-96-4({2-2-chloro-5-(methoxymethoxy)pyridin-4-ylethenyl}dimethylamine)
- 2228368-02-1(2-4-methoxy-2-(trifluoromethyl)phenylcyclopropan-1-amine)
- 1804073-47-9(2-(3-Bromopropanoyl)-3-nitromandelic acid)
- 1227600-78-3(3-Fluoro-5-(pyridin-4-yl)pyridine-4-methanol)
